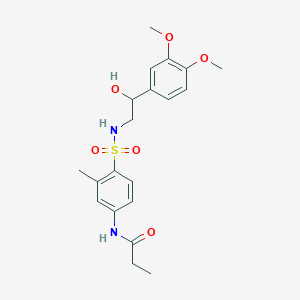

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

This compound features a propionamide group attached to a 3-methylphenyl ring, which is further substituted with a sulfamoyl moiety linked to a 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl chain. Though direct data on its synthesis or biological activity is unavailable in the provided evidence, its structural motifs align with pharmacologically relevant sulfonamide/sulfamoyl derivatives discussed below .

Properties

IUPAC Name |

N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-5-20(24)22-15-7-9-19(13(2)10-15)29(25,26)21-12-16(23)14-6-8-17(27-3)18(11-14)28-4/h6-11,16,21,23H,5,12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHLSYZTCITUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

Sulfamoylation: The hydroxyethyl intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.

Coupling with 3-Methylphenylpropionamide: The final step involves coupling the sulfamoyl intermediate with 3-methylphenylpropionamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfamoyl group can be reduced to an amine.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The hydroxyethyl group may facilitate binding to biological receptors, while the dimethoxyphenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide/Sulfamoyl Derivatives with Aryl Substituents

(a) (E)-N-Aryl-2-Arylethene-Sulfonamide Analogues ()

- Example : (E)-N-(4-Methoxy-3-Nitrophenyl)-2-(3′,4′,5′-Trimethoxyphenyl)Ethenesulfonamide (6u)

- Key Features : Sulfonamide linkage, nitro/methoxy-substituted phenyl rings.

- Molecular Weight : ~481.5 g/mol (calculated).

- Synthesis : Coupling of sulfamoyl acetic acid with benzaldehyde derivatives, yielding 75% efficiency.

- Comparison : Unlike the target compound, 6u lacks a hydroxyethyl group but shares methoxy substituents, which may enhance membrane permeability. The nitro group in 6u could confer electrophilic reactivity absent in the target compound .

(b) N-(4-Cyano-3-(Trifluoromethyl)Phenyl)-3-[(4-Fluorophenyl)Thio]-2-Hydroxy-2-Methylpropionamide ()

- Key Features: Propionamide core, fluorophenylthio, and cyano-trifluoromethyl groups.

- Molecular Weight : ~435.5 g/mol.

- Comparison : The fluorophenylthio group introduces sulfur-mediated metabolic stability, while the trifluoromethyl group increases lipophilicity. The target compound’s dimethoxy groups may offer similar lipophilicity but with different electronic effects .

Propionamide Derivatives with Heterocyclic Moieties

(a) 3-(4-Fluorophenyl)-N-[4-(4-Furan-2-yl-1-Oxo-2,3,7-Triazaspiro[4.5]Dec-3-En-2-yl)Phenyl]Propionamide Hydrochloride ()

- Key Features : Propionamide linked to a spirocyclic triazaspiro system.

- Molecular Weight : ~521.4 g/mol (including HCl).

- Synthesis : HATU-mediated coupling followed by Boc deprotection.

- The target compound’s hydroxyethyl chain may provide flexibility, influencing pharmacokinetic profiles .

(b) N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)Piperidin-4-yl)Methyl)Sulfamoyl)-3-Methylphenyl)Propionamide ()

- Key Features : Piperidine-pyrimidine heterocycle, fluorinated substituent.

- Molecular Weight : 435.5 g/mol.

- Comparison : The fluoropyrimidine moiety enables DNA/RNA interaction, a feature absent in the target compound. Both compounds share sulfamoyl linkages, but the heterocycle in 10 may improve solubility via nitrogen lone pairs .

Adamantane-Containing Sulfamoyl Derivatives ()

- Compound : N-(4-(N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)Methyl)Sulfamoyl)-3-Methylphenyl)Propionamide

- Key Features : Rigid adamantane core, methoxy substituent.

- Molecular Weight : 420.6 g/mol.

- Comparison : Adamantane’s hydrophobicity and rigidity enhance blood-brain barrier penetration. The target compound’s dimethoxyphenyl-hydroxyethyl group offers less steric hindrance but similar hydrophobicity .

Table 1. Structural and Property Comparison

*Estimated based on structural analogs.

Biological Activity

N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 422.5 g/mol

- CAS Number : 1797079-04-9

The compound features a sulfonamide group, a hydroxyethyl moiety, and a dimethoxyphenyl structure, which are critical for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes by mimicking natural substrates. This inhibition can lead to altered metabolic pathways, particularly in cancer cells.

- Receptor Modulation : The hydroxyethyl group enhances binding affinity to biological receptors, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

- Stability and Bioavailability : The dimethoxyphenyl group contributes to the compound's stability and bioavailability, making it more effective in therapeutic applications .

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound as a pharmacological agent:

- Histone Deacetylase Inhibition : Compounds similar to this structure have been shown to act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells, suggesting that this compound may exhibit similar effects .

- Antiproliferative Effects : Studies indicate that related compounds with similar functional groups can inhibit cell proliferation in various cancer cell lines. The introduction of the sulfamoyl group enhances the antiproliferative activity by targeting specific cellular pathways .

-

Case Studies :

- A case study involving a related benzamide derivative demonstrated significant antitumor effects in vivo, with patients showing prolonged survival rates after treatment .

- Another study assessed the impact of compounds with similar structures on dihydrofolate reductase (DHFR), revealing that inhibition could lead to reduced cellular NADPH levels and destabilization of DHFR, thus impairing tumor growth .

Data Table: Biological Activity Comparison

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, such as sulfamoylation and amidation. Evidence from analogous compounds shows yields ranging from 61% to 72% when using stoichiometric control (e.g., 1.0 eq of intermediates) and catalysts like triethylamine . To optimize:

- Temperature control : Reactions at 0–5°C during sulfamoylation reduce side-product formation.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) enhances purity.

- Catalyst screening : Test alternatives to Pd/C (e.g., PtO₂) for hydrogenation steps .

Q. What analytical techniques are critical for confirming the compound’s structure?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR resolve the sulfamoyl (–SO₂NH–) and methoxyphenyl groups (δ 3.81 ppm for methoxy protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- FTIR : Bands at ~3416 cm⁻¹ (N–H stretch) and ~1622 cm⁻¹ (C=O) validate functional groups .

Q. How can preliminary biological activity be assessed?

Use in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition):

- Enzyme-linked assays : Test inhibition of kinases or proteases using fluorogenic substrates.

- Cell viability assays : Screen against cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM.

- Dose-response curves : Calculate IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s activity or selectivity?

Structure-activity relationship (SAR) studies suggest:

- Methoxy group substitution : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., –CF₃) to modulate binding affinity .

- Sulfamoyl linker optimization : Introduce heterocyclic spacers (e.g., piperazine) to improve solubility and target engagement .

- Stereochemical tuning : Synthesize enantiomers via chiral catalysts to assess stereoselective effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Mitigate by:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays.

- Impurity profiling : Use HPLC-MS to identify by-products (e.g., de-methylated derivatives) that may interfere .

- Standardized protocols : Replicate experiments under controlled pH, temperature, and buffer conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Combine molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):

- Docking : Identify binding poses in the active site of target proteins (e.g., kinases).

- Free-energy calculations : Use MM/GBSA to rank binding affinities .

- Pharmacophore mapping : Highlight critical interactions (e.g., hydrogen bonds with methoxy groups) .

Q. What are the dominant degradation pathways under physiological conditions?

Stability studies in simulated biological media (e.g., PBS, pH 7.4) reveal:

Q. How can in vivo pharmacokinetics be evaluated for translational potential?

Use rodent models to assess:

- Bioavailability : Oral vs. intravenous administration (AUC₀–24h comparison).

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidated derivatives).

- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Key Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) to ensure consistency .

- Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to confirm significance .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.